molecular formula C14H20O B14205871 {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene CAS No. 833480-13-0

{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene

Cat. No.: B14205871
CAS No.: 833480-13-0
M. Wt: 204.31 g/mol
InChI Key: GFUIWMAJFODLSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methylhex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then purified to obtain the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of bromobenzene or nitrobenzene derivatives.

Scientific Research Applications

{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: A simple aromatic alcohol with similar reactivity but lacking the 3-methylhex-2-en-1-yloxy group.

    Benzyl Ether: An ether derivative with a benzyl group, similar in structure but differing in the alkyl chain.

    3-Methylhex-2-en-1-ol: An aliphatic alcohol with a similar alkyl chain but without the aromatic benzene ring.

Uniqueness

{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and an aliphatic 3-methylhex-2-en-1-yloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

833480-13-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methylhex-2-enoxymethylbenzene

InChI

InChI=1S/C14H20O/c1-3-7-13(2)10-11-15-12-14-8-5-4-6-9-14/h4-6,8-10H,3,7,11-12H2,1-2H3

InChI Key

GFUIWMAJFODLSC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCOCC1=CC=CC=C1)C

Origin of Product

United States

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